N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride

Medicinal Chemistry Drug Discovery Assay Development

Choose CAS 1949836-62-7 for reproducible kinase inhibitor SAR. The 4-amine substitution pattern is essential for ATP-binding pocket engagement (e.g., TrkA IC₅₀ 3.1 nM). The dihydrochloride salt ensures ≥200 mg/mL aqueous solubility, eliminating DMSO interference. Do not substitute with regioisomeric 1-(pyrimidin-4-yl)azetidin-3-amine (CAS 2098025-74-0) or free base (CAS 1498016-76-4)—only this precise salt form delivers predictable formulation and assay outcomes. Ideal for JAK, Trk, PI3K inhibitor programs. 98% purity ensures batch consistency for synthesis and fragment-based discovery.

Molecular Formula C7H12Cl2N4
Molecular Weight 223.1 g/mol
CAS No. 1949836-62-7
Cat. No. B1489247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride
CAS1949836-62-7
Molecular FormulaC7H12Cl2N4
Molecular Weight223.1 g/mol
Structural Identifiers
SMILESC1C(CN1)NC2=NC=NC=C2.Cl.Cl
InChIInChI=1S/C7H10N4.2ClH/c1-2-8-5-10-7(1)11-6-3-9-4-6;;/h1-2,5-6,9H,3-4H2,(H,8,10,11);2*1H
InChIKeySZRNWDAEJIHNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-yl)pyrimidin-4-amine Dihydrochloride (CAS 1949836-62-7): Baseline Characteristics and Research Use


N-(Azetidin-3-yl)pyrimidin-4-amine dihydrochloride (CAS 1949836-62-7) is a heterocyclic building block featuring a pyrimidine core substituted at the 4-position with an azetidin-3-ylamine moiety, presented as a dihydrochloride salt [1]. The compound has a molecular formula of C₇H₁₂Cl₂N₄ and a molecular weight of 223.10 g/mol . It is supplied as a solid with typical purities of 95-98% and is recommended for storage sealed under dry conditions at 2-8°C . This compound serves as a versatile small molecule scaffold in medicinal chemistry research, particularly in the development of kinase inhibitors and other bioactive molecules, and is strictly for research and further manufacturing use .

N-(Azetidin-3-yl)pyrimidin-4-amine Dihydrochloride (CAS 1949836-62-7): Critical Evaluation of Generic Substitution Risks


Generic substitution among azetidine-pyrimidine building blocks is inadvisable due to significant differences in physicochemical properties, synthetic utility, and biological performance. The specific substitution pattern (4-position attachment of the azetidin-3-ylamine to the pyrimidine ring) dictates key interactions in target binding pockets, as evidenced by structure-activity relationship (SAR) studies in kinase inhibitor programs [1]. Furthermore, the dihydrochloride salt form of CAS 1949836-62-7 confers markedly different aqueous solubility and stability profiles compared to the free base (CAS 1498016-76-4) or alternative salts, which directly impacts formulation and assay reproducibility [2]. Substitution with closely related analogs, such as the regioisomeric 1-(pyrimidin-4-yl)azetidin-3-amine dihydrochloride (CAS 2098025-74-0), alters the vector and geometry of the amine group, potentially abolishing target engagement. The quantitative evidence below demonstrates that the specific dihydrochloride salt of the 4-amine regioisomer is essential for achieving predictable and reproducible outcomes in kinase-focused research applications [3].

N-(Azetidin-3-yl)pyrimidin-4-amine Dihydrochloride (CAS 1949836-62-7): Quantitative Evidence for Scientific Selection


Aqueous Solubility Advantage of the Dihydrochloride Salt Form Over the Free Base

The dihydrochloride salt (CAS 1949836-62-7) exhibits a substantial solubility advantage over the corresponding free base (CAS 1498016-76-4). In aqueous media, the dihydrochloride salt demonstrates solubility of ≥200 mg/mL in water, translating to concentrations of approximately 896 mM or higher, based on a molecular weight of 223.10 g/mol . In contrast, the free base is not reported to possess any significant aqueous solubility, with its physical data lacking measurable solubility parameters . This differential solubility is critical for achieving biologically relevant concentrations in aqueous assay buffers.

Medicinal Chemistry Drug Discovery Assay Development

Regioisomeric Differentiation: 4-Amine Substitution Confers Kinase Binding Superiority Over 2-Amine Analogs

The regioisomeric position of the amine attachment on the pyrimidine core is a critical determinant of biological activity. In a representative SAR study of azetidine-pyrimidine kinase inhibitors, compounds bearing the 4-amine substitution pattern (analogous to CAS 1949836-62-7) exhibited low nanomolar potency (IC₅₀ = 3.1 nM) against TrkA kinase [1]. In contrast, structural analogs with the 2-amine substitution pattern (such as 4-(azetidin-3-yl)pyrimidin-2-amine) are primarily associated with histamine H3 receptor modulation, with no reported potent kinase activity . This demonstrates that the 4-position attachment is essential for engaging the ATP-binding pocket of kinases like TrkA, whereas the 2-position directs activity toward GPCR targets.

Kinase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Scaffold Optimization: Azetidine Ring Size Provides Optimal Balance of Rigidity and Lipophilicity for Kinase Binding

The azetidine ring (four-membered nitrogen heterocycle) in CAS 1949836-62-7 offers a unique profile of physicochemical properties that distinguishes it from common saturated amine scaffolds like pyrrolidine (five-membered) and piperidine (six-membered). Azetidines provide comparable basicity to these larger rings (pKa ~11.45) but with significantly reduced molecular weight (223.10 g/mol) and lower lipophilicity. This combination of properties is advantageous for achieving a favorable ligand efficiency and reducing promiscuous binding. In the context of JAK inhibitor design, the azetidin-3-amino bridging scaffold has been deliberately employed to increase fraction sp³ (Fsp³), which attenuates off-target kinase activity while maintaining potency and aqueous solubility [1]. This is a specific, quantifiable advantage over more lipophilic pyrrolidine or piperidine analogs that may exhibit broader kinase inhibition profiles.

Scaffold Optimization Physicochemical Properties Drug Design

Stability and Storage: Dihydrochloride Salt Enhances Shelf-Life Under Defined Conditions Compared to Free Base

The dihydrochloride salt form (CAS 1949836-62-7) provides practical advantages in compound stability and storage. The salt is recommended for storage sealed in dry conditions at 2-8°C, which maintains its chemical integrity for research use . In contrast, the free base (CAS 1498016-76-4) may be more susceptible to degradation due to its neutral amine functionality, which can participate in unwanted side reactions or oxidation. Furthermore, the solid dihydrochloride salt is shipped at room temperature, indicating superior ambient stability compared to more sensitive free bases or other salt forms that may require cold-chain logistics . This reduces procurement and handling complexity.

Compound Management Stability Storage

Purity Benchmarking: CAS 1949836-62-7 Consistently Achieves High Purity (>98%) for Reproducible Research

The target compound, N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride (CAS 1949836-62-7), is consistently supplied with high purity levels, typically ≥98% [REFS-1, REFS-2]. This is in contrast to the free base (CAS 1498016-76-4), for which purity specifications are less stringently reported, and certain related dihydrochloride analogs that may be offered at lower purities (e.g., 95%) . High purity is essential for minimizing off-target effects in biological assays and ensuring accurate quantification in medicinal chemistry workflows.

Quality Control Purity Reproducibility

N-(Azetidin-3-yl)pyrimidin-4-amine Dihydrochloride (CAS 1949836-62-7): Recommended Research and Industrial Application Scenarios


Kinase Inhibitor Discovery and SAR Studies

Utilize CAS 1949836-62-7 as a core building block for the synthesis of novel kinase inhibitors, particularly those targeting the JAK, Trk, or PI3K families. The 4-amine substitution pattern is essential for engaging the ATP-binding pocket, as demonstrated by the low nanomolar potency (IC₅₀ = 3.1 nM) of analogous compounds against TrkA kinase [1]. The dihydrochloride salt's high aqueous solubility (≥200 mg/mL) facilitates direct use in biochemical assays without DMSO interference, ensuring accurate IC₅₀ determination .

Development of Selective JAK Inhibitors for Inflammatory and Autoimmune Diseases

Leverage the azetidin-3-amino scaffold in CAS 1949836-62-7 to design next-generation JAK inhibitors with improved selectivity profiles. The azetidine ring's inherent properties—lower lipophilicity and increased fraction sp³ (Fsp³)—are specifically exploited to attenuate off-target kinase activity while maintaining potency [2]. This scaffold has been validated in the design of topical ocular JAK inhibitors, highlighting its translational potential [2].

Chemical Biology Probe Synthesis and Target Validation

Employ the high-purity (≥98%) dihydrochloride salt as a starting material for synthesizing chemical probes to study kinase signaling pathways. Its favorable physicochemical properties and stability under recommended storage (sealed, dry, 2-8°C) ensure consistent performance in multi-step synthetic sequences . The compound's well-defined structure and high purity minimize batch-to-batch variability, which is critical for reproducible target engagement studies .

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Integrate CAS 1949836-62-7 into fragment-based drug discovery campaigns as a privileged fragment for scaffold hopping. The azetidine-pyrimidine core offers a unique combination of small size (MW 223.10) and balanced lipophilicity, which is advantageous for achieving high ligand efficiency and favorable ADME properties [3]. Its distinct regioisomeric identity (4-amine vs. 2-amine) provides a clear vector for fragment growing and optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.